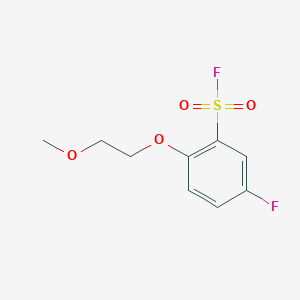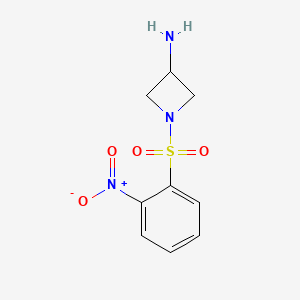
5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonylfluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl fluoride is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a fluorine atom, a methoxyethoxy group, and a sulfonyl fluoride group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl fluoride typically involves the reaction of 5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride with a fluoride source. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from reactions involving 5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl fluoride depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives .
Scientific Research Applications
5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl fluoride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in biomolecules, potentially leading to the inhibition of certain enzymes or proteins. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride
- 5-fluoro-2-methoxybenzaldehyde
- 5-fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide
Uniqueness
This uniqueness makes it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C9H10F2O4S |
|---|---|
Molecular Weight |
252.24 g/mol |
IUPAC Name |
5-fluoro-2-(2-methoxyethoxy)benzenesulfonyl fluoride |
InChI |
InChI=1S/C9H10F2O4S/c1-14-4-5-15-8-3-2-7(10)6-9(8)16(11,12)13/h2-3,6H,4-5H2,1H3 |
InChI Key |
DCINXKVKUNDUMP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)F)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butylN-[5-(propan-2-yl)thiophen-2-yl]carbamate](/img/structure/B13625964.png)





![Tert-butyl 3-[2-(aminomethyl)pyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13626008.png)
![9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13626017.png)




